molecular formula C22H16BrN3O4S B2823305 2-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide CAS No. 474879-71-5

2-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide

Cat. No. B2823305
M. Wt: 498.35
InChI Key: KPUZEVHMKLQPLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[2-(3-Nitrophenyl)-2-oxoethyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one hydrobromide” is a nitrogen-containing heterocyclic compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound has a linear formula of C22H15N3O4S and a molecular weight of 417.447 .


Molecular Structure Analysis

The compound has a linear formula of C22H15N3O4S . The structure includes a dihydroquinazolinone (DHQ) core, a sulfanyl group attached to a 2-oxoethyl group, which is further connected to a 3-nitrophenyl group .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 417.447 . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

Biological Activities

Field

Pharmaceutical and Medical Research

Application Summary

2,3-Dihydroquinazolin-4(1H)-ones are known for their wide range of biological activities. They are studied for their potential use in the development of various drugs .

Methods of Application

These compounds are typically synthesized in a laboratory setting and then tested for their biological activity using various in vitro and in vivo methods .

Results or Outcomes

These compounds have shown antiviral, antimicrobial, analgesic, anti-inflammatory, and anticancer activities .

Green Chemistry

Field

Chemistry and Environmental Science

Application Summary

2,3-Dihydroquinazolin-4(1H)-ones can be synthesized using green chemistry approaches, which aim to reduce the environmental impact of chemical processes .

Methods of Application

One such method involves the use of a magnetic EDTA-coated catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones .

Results or Outcomes

The use of this catalyst has been shown to result in higher yields of 2,3-dihydroquinazolin-4(1H)-ones in less time, and the catalyst can be recovered and reused multiple times without loss of efficiency .

Material Science

Field

Material Science

Application Summary

2,3-Dihydroquinazolin-4(1H)-ones can be used in the development of new materials with unique properties .

Methods of Application

These compounds can be incorporated into polymers or other materials to modify their properties .

Results or Outcomes

The incorporation of these compounds can result in materials with improved mechanical strength, thermal stability, or other desirable properties .

Organic Synthesis

Field

Organic Chemistry

Application Summary

2,3-Dihydroquinazolin-4(1H)-ones can serve as building blocks in the synthesis of complex organic molecules .

Methods of Application

These compounds can be used in various organic reactions to construct new carbon-carbon or carbon-heteroatom bonds .

Results or Outcomes

The use of these compounds can lead to the efficient synthesis of complex organic molecules with diverse structures .

Safety And Hazards

Sigma-Aldrich provides this compound as part of a collection of rare and unique chemicals. They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final, and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

Future Directions

The compound belongs to the class of nitrogen-containing heterocyclic compounds, which are a core structural component in various biologically active compounds . In the past decades, several methodologies have been developed for the synthesis of the DHQ framework, especially the 2-substituted derivatives . The use of green chemistry and alternative strategies are being explored to prepare diverse DHQ derivatives . This fragment is used as a synthon for the preparation of biologically active quinazolinones and as a functional substrate for the synthesis of modified DHQ derivatives exhibiting different biological properties .

properties

IUPAC Name

2-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-3-phenylquinazolin-4-one;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O4S.BrH/c26-20(15-7-6-10-17(13-15)25(28)29)14-30-22-23-19-12-5-4-11-18(19)21(27)24(22)16-8-2-1-3-9-16;/h1-13H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUZEVHMKLQPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC(=CC=C4)[N+](=O)[O-].Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-(3-nitrophenyl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.